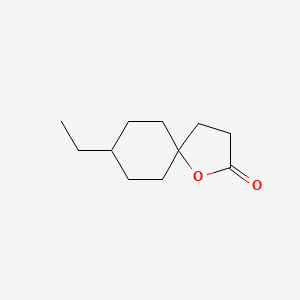

1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-

Description

Contextualization of Spiro Lactones within Contemporary Organic Synthesis and Chemical Biology Research Paradigms

Spiro lactones are a class of organic compounds characterized by a lactone (cyclic ester) ring connected to another ring system through a single shared carbon atom, known as a spiro atom. This unique three-dimensional structure imparts significant conformational rigidity and steric hindrance, which can profoundly influence a molecule's biological activity and physical properties. canada.canih.gov

In contemporary organic synthesis, the construction of the spirocyclic core, particularly with stereochemical control, remains a formidable challenge. researchgate.net Chemists are continuously developing novel synthetic methodologies to access these complex scaffolds efficiently and selectively. acs.orgnih.gov These methods often involve intricate cascade reactions, cycloadditions, and stereoselective cyclizations. acs.orgresearchgate.net

From a chemical biology perspective, spiro lactones are recognized for their diverse pharmacological properties. nih.gov They are found in numerous natural products with potent biological activities, including antifungal and anticancer effects. nih.govchemspider.com The rigid spirocyclic framework allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets such as enzymes and receptors. canada.ca

The Significance of cis-8-Ethyl-1-Oxaspiro(4.5)decan-2-one as a Challenging Synthetic Target and Probing Chemical Entity

The specific compound, 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-, with the CAS number 91069-39-5, presents a unique synthetic challenge due to the presence of a stereocenter at the 8-position of the cyclohexane (B81311) ring, with a cis relationship between the ethyl group and the lactone-containing substituent. canada.caflavscents.com The synthesis of such a molecule requires precise control over the stereochemistry during the formation of the spirocyclic system or the introduction of the ethyl group.

Stereochemical Complexity: The cis configuration adds a layer of complexity to its synthesis, requiring stereoselective methods to avoid the formation of the more stable trans isomer.

Structure-Activity Relationship Studies: As a substituted derivative of the parent 1-Oxaspiro(4.5)decan-2-one, it serves as a valuable probe for understanding how substitution patterns on the cyclohexane ring influence the biological activity and physicochemical properties of this class of compounds.

Fragrance and Flavor Applications: This compound is known commercially as (Z)-coconut decanone ethyl and is used as a fragrance agent, suggesting its potential for applications in the cosmetics and food industries. flavscents.comperflavory.comperflavory.com

Historical Development of Research Methodologies Applied to Related Spiro Compounds

The synthesis of spiro compounds has a rich history, with early methods often relying on intramolecular cyclizations of appropriately substituted precursors. Over the decades, the synthetic toolbox for accessing spirocycles has expanded significantly.

Key historical developments include:

Intramolecular Alkylation and Acylation: Classic methods involving the formation of the spirocyclic ring through intramolecular nucleophilic substitution or acylation reactions.

Diels-Alder Reactions: The use of cycloaddition reactions, particularly the Diels-Alder reaction, has proven to be a powerful strategy for constructing the carbocyclic ring of spiro lactones. researchgate.net

Rearrangement Reactions: Certain molecular rearrangements, such as the pinacol (B44631) rearrangement, have been employed to create the spirocyclic core.

Asymmetric Catalysis: The advent of asymmetric catalysis has revolutionized the synthesis of chiral spiro compounds, allowing for the enantioselective and diastereoselective construction of complex spirocyclic systems. researchgate.net This includes the use of chiral catalysts for reactions like Michael additions, aldol (B89426) reactions, and cycloadditions.

Current Research Frontiers and Unresolved Questions in the Field of Spiro Lactone Chemistry

The field of spiro lactone chemistry continues to be an active area of research, with several exciting frontiers and unresolved questions:

Development of Novel Synthetic Methods: There is a continuous drive to develop more efficient, atom-economical, and stereoselective methods for the synthesis of spiro lactones. This includes the exploration of new catalytic systems and reaction cascades. acs.orgnih.gov

Total Synthesis of Complex Natural Products: The total synthesis of naturally occurring spiro lactones with potent biological activities remains a significant endeavor, pushing the boundaries of synthetic organic chemistry.

Exploration of Biological Activity: Researchers are actively investigating the biological properties of both natural and synthetic spiro lactones to identify new therapeutic agents. nih.govnih.gov This includes screening for anticancer, antimicrobial, and anti-inflammatory activities.

Understanding Structure-Activity Relationships: A key goal is to elucidate the relationship between the three-dimensional structure of spiro lactones and their biological function. This knowledge is crucial for the rational design of new and more potent analogs.

Applications in Materials Science: The unique rigid structures of spiro compounds are also being explored for applications in materials science, such as in the development of novel polymers and functional materials.

Structure

3D Structure

Properties

CAS No. |

91069-39-5 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

8-ethyl-1-oxaspiro[4.5]decan-2-one |

InChI |

InChI=1S/C11H18O2/c1-2-9-3-6-11(7-4-9)8-5-10(12)13-11/h9H,2-8H2,1H3 |

InChI Key |

GITDWIBIPJFPDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC2(CC1)CCC(=O)O2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for the Stereocontrolled Construction of 1 Oxaspiro 4.5 Decan 2 One, 8 Ethyl , Cis

In-depth Retrosynthetic Analysis of the Spiro Lactone Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by systematically deconstructing the molecule into simpler, commercially available starting materials. amazonaws.com The core structure of the target molecule is the 1-oxaspiro[4.5]decan-2-one ring system.

A primary disconnection, guided by the presence of the lactone functionality, involves cleaving the ester bond. This leads to a hydroxy carboxylic acid precursor. The spirocyclic nature of this precursor suggests that its formation could arise from an intramolecular reaction.

Further disconnection of the spirocyclic junction points to several strategic approaches. One common strategy involves the formation of the C-O bond of the lactone in the final step, often via an intramolecular cyclization of a suitable hydroxy acid or its derivative. Another powerful approach is the formation of the spirocyclic carbon-carbon bond. For the 1-oxaspiro[4.5]decan-2-one scaffold, a key retrosynthetic disconnection involves a Michael addition of a nucleophile to a cyclohexylidene-substituted acceptor or a related strategy.

A plausible retrosynthetic pathway for the general 1-oxaspiro[4.5]decan-2-one scaffold is outlined below:

| Retrosynthetic Step | Precursor Molecule(s) | Forward Reaction |

| Lactone Formation | 1-hydroxycyclohexanepropanoic acid | Intramolecular esterification (lactonization) |

| C-C Bond Formation | Cyclohexanone (B45756) and a suitable three-carbon electrophile (e.g., an acrylate (B77674) derivative) | Michael addition followed by cyclization |

| C-C Bond Formation | A cyclohexyl derivative with a pendant nucleophilic side chain and an electrophilic carbonyl equivalent | Intramolecular alkylation or acylation |

This analysis reveals that the key challenges lie in the stereocontrolled formation of the spirocenter and the subsequent or concurrent installation of the 8-ethyl group with the desired cis-stereochemistry relative to the lactone's oxygen atom.

Highly Enantioselective and Diastereoselective Approaches to the Spiro Ring System

The construction of the chiral spirocyclic core with high levels of enantioselectivity and diastereoselectivity is paramount. Several advanced synthetic strategies have been developed to address this challenge.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and stereocontrol.

Organocatalysis: Chiral secondary amines, such as those derived from proline, can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones. This approach could be adapted to construct the 1-oxaspiro[4.5]decan-2-one skeleton by reacting a cyclohexanone-derived enamine with a suitable acceptor. The stereochemistry of the newly formed spirocenter is dictated by the chiral catalyst.

Chiral Metal Complexes: Transition metal complexes with chiral ligands are widely used in asymmetric synthesis. For instance, nickel-catalyzed enantioselective spirocyclization of lactones has been reported, providing access to chiral spirocyclic products. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation of α,α′-bis(arylidene)ketones has been employed in the synthesis of cyclohexyl-fused chiral spirobiindanes, demonstrating the potential of this approach for creating chiral cyclohexyl-containing spirocycles. acs.org

An alternative to catalytic asymmetric methods is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

In the context of 1-oxaspiro[4.5]decan-2-one synthesis, a chiral auxiliary could be attached to either the cyclohexyl precursor or the lactone precursor. For example, a chiral Evans auxiliary could be used to direct the stereoselective alkylation of a propionate (B1217596) equivalent, which is then elaborated to the spirocycle. After the formation of the spirocyclic ring system, the auxiliary is removed to yield the desired enantiomerically enriched product.

Substrate-controlled reactions rely on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. For instance, starting with an enantiomerically pure substituted cyclohexanone could influence the facial selectivity of a nucleophilic attack at the carbonyl carbon, leading to a diastereoselective cyclization.

Strategies for Precise Installation of the 8-Ethyl Substituent with cis-Selectivity

One effective strategy involves the stereoselective reduction of an 8-ethylidene-1-oxaspiro[4.5]decan-2-one precursor. The choice of reducing agent and reaction conditions can profoundly influence the diastereoselectivity of the hydrogenation. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon often leads to the delivery of hydrogen from the less sterically hindered face of the double bond. The conformation of the spirocyclic ring system would play a critical role in determining which face is less hindered.

Alternatively, a conjugate addition of an ethyl nucleophile (e.g., from an organocuprate) to a cyclohexenone-derived precursor could be employed. The stereochemical outcome of this reaction is often dependent on the steric and electronic properties of the substrate and the reagent. The presence of a directing group on the cyclohexene (B86901) ring could enforce the desired cis-selectivity.

Mechanistic Investigations of Key Stereodetermining Steps in Synthetic Pathways

Understanding the mechanism of the key stereodetermining steps is crucial for optimizing existing synthetic routes and designing new, more efficient ones. For instance, in an organocatalyzed Michael addition, the stereochemical outcome is often rationalized by the formation of a specific transition state assembly involving the catalyst, the nucleophile, and the electrophile. Computational studies can provide valuable insights into the energies of competing transition states, helping to explain the observed stereoselectivity.

In the case of catalytic hydrogenation, the adsorption of the substrate onto the catalyst surface is a key step. The conformation of the adsorbed molecule and the mode of hydrogen delivery determine the stereochemistry of the product. Spectroscopic techniques and computational modeling can be used to probe these interactions.

A proposed mechanism for the stereoselective synthesis of certain spiro-heterocycles involves a cycloaddition reaction where the facial selectivity is controlled by steric hindrance in the transition state. researchgate.net Similar principles would apply to the synthesis of the target spiro lactone.

Convergent and Divergent Synthetic Routes to Access Stereoisomers and Analogues

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then joined together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis for complex molecules. For the synthesis of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-, a convergent approach could involve the synthesis of a substituted cyclohexanone fragment and a lactone precursor fragment, followed by their coupling.

A divergent synthesis allows for the preparation of a library of related compounds from a common intermediate. Starting from a key spirocyclic intermediate, various functional groups can be introduced to generate a range of analogues. For example, a common 1-oxaspiro[4.5]decan-2-one intermediate could be functionalized at different positions on the cyclohexane (B81311) ring to produce a series of analogues with diverse substitution patterns. This approach is particularly valuable for structure-activity relationship studies in medicinal chemistry. General syntheses of 1-oxaspiro[4.5]decan-2-ones have been developed from 5-methylene-2(5H)-furanone, which could serve as a starting point for divergent strategies. acs.orgresearchgate.netacs.org

Total Synthesis Campaigns of Structurally Related Natural Products Incorporating Spiro Lactone Motifs

The quest to synthesize complex natural products has historically been a major driver of innovation in organic chemistry. Molecules containing the spiro lactone framework, particularly the 1-oxaspiro[4.5]decan-2-one core, are no exception. The total syntheses of these compounds provide a rich playbook of strategies applicable to the construction of specific targets like the title compound.

A prominent class of natural products featuring a spiro-fused γ-butyrolactone ring on a complex polycyclic core are the cardiac glycosides. rsc.org These compounds, traditionally used for treating heart conditions, have garnered renewed interest for their potential anticancer activities. nih.govnih.gov The total synthesis of highly oxygenated cardiotonic steroids like ouabagenin (B150419) and its glycoside ouabain (B1677812) represents a formidable synthetic challenge and showcases key strategies for lactone installation. acs.orgcapes.gov.br In one convergent total synthesis of ouabagenin, the butenolide moiety was installed in the final stages of the synthesis onto the C17 position of the steroid skeleton using a Stille coupling followed by stereoselective hydrogenation. rsc.org Another approach developed by the same research group involved assembling the AB-ring and D-ring fragments, followed by a sequence of intramolecular radical and aldol (B89426) reactions to construct the steroid core before lactone installation. rsc.org A separate total synthesis of ouabagenin and ouabain relied on a polyanionic cyclization strategy, combining two building blocks to form a key intermediate which was then elaborated over 27 steps. capes.gov.br These syntheses highlight the importance of late-stage functionalization and carefully orchestrated cyclization cascades in building such intricate molecules. acs.org

The biosynthesis of cardenolides in plants like Digitalis purpurea also provides inspiration for synthetic routes, proceeding from steroid precursors like pregnenolone (B344588) through a series of enzymatic oxidations and cyclizations to form the lactone ring. mpg.dethieme-connect.comyoutube.com

Beyond cardiac glycosides, other natural products incorporating complex spirocyclic systems have been the targets of ambitious total synthesis campaigns. The synthesis of hainanolidol , a norditerpene with a tropone (B1200060) ring, utilized a key [5+2] oxidopyrylium cycloaddition to construct the polycyclic core, which was later manipulated to install the lactone ring. organic-chemistry.org Similarly, the total synthesis of maoecrystal V featured a radical cyclization to forge the lactone ring as a crucial step. organic-chemistry.org These examples demonstrate the power of pericyclic reactions and radical chemistry in the stereocontrolled formation of complex spirocyclic frameworks.

| Natural Product | Key Synthetic Strategy for Spiro Lactone Motif | Reference |

|---|---|---|

| Ouabagenin | Late-stage Stille coupling and hydrogenation; Polyanionic cyclization | acs.orgcapes.gov.brrsc.org |

| Hainanolidol | [5+2] Oxidopyrylium cycloaddition followed by lactone formation | organic-chemistry.org |

| Maoecrystal V | Radical cyclization of a selenocarbonate precursor | organic-chemistry.org |

Innovations in Sustainable and Efficient Synthetic Protocols for Complex Spiro Lactones in Academic Settings

Organocatalysis has emerged as a powerful, metal-free tool for the enantioselective synthesis of chiral spiro lactones. oaepublish.com These methods often employ small organic molecules, such as chiral amines or phosphines, to catalyze reactions under mild conditions. oaepublish.com Strategies include functionalizing an existing lactone framework or performing a direct spirolactonization reaction from acyclic precursors. oaepublish.com For instance, N-heterocyclic carbene (NHC) catalysts have been used in the divergent annulation of enals with heterocyclic enones to produce either ε-lactones or spiro-heterocycles with high diastereo- and enantioselectivity, where the choice of product is controlled by the catalyst's structure. nih.gov

Transition-metal catalysis continues to provide robust solutions for spirocycle synthesis. A recently developed method employs a nickel catalyst for the enantioselective α-spirocyclization of lactones. acs.orgacs.org This strategy involves the intramolecular addition of lactone enolates to aryl nitriles, effectively forging 5-, 6-, and 7-membered rings with high enantioselectivity. acs.orgacs.org Another approach uses ruthenium(II) catalysis for ring-closing metathesis (RCM) reactions to construct functionalized spiranes, including spiro[4.5]decanes. researchgate.net

Electrochemical synthesis represents a particularly green approach, using electrons as a "traceless" reagent to drive reactions. A sustainable electrochemical method for synthesizing β-keto spirolactones has been developed, which operates in green solvents like acetone (B3395972) and water, avoiding the need for stoichiometric chemical oxidants. rsc.org This methodology is scalable through a continuous flow electrochemical setup, enhancing its productivity and industrial applicability. rsc.org

Modern synthetic technologies are also being leveraged to improve efficiency. Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields in the multicomponent synthesis of spiro heterocycles. rsc.org Furthermore, telescoped flow processes, where multiple reaction steps are combined without isolating intermediates, have been implemented for the synthesis of chiral spiroketone building blocks. rsc.org This approach significantly reduces waste, catalyst loading, cost, and production time compared to traditional batch procedures. boehringer-ingelheim.comrsc.org

| Methodology | Key Features & Advantages | Example Application | Reference |

|---|---|---|---|

| Organocatalysis | Metal-free, mild conditions, high enantioselectivity. | NHC-catalyzed annulation for ε-lactones and spiro-heterocycles. | oaepublish.comnih.gov |

| Nickel Catalysis | Enantioselective formation of all-carbon quaternary spiro centers. | Intramolecular α-spirocyclization of lactones. | acs.orgacs.org |

| Electrochemistry | Uses electrons as a clean oxidant, green solvents. | Synthesis of β-keto spirolactones. | rsc.org |

| Flow Chemistry | Telescoped reactions, reduced waste, increased throughput. | Synthesis of a chiral spiroketone intermediate. | rsc.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. | Multicomponent synthesis of spiro heterocycles. | rsc.org |

Theoretical and Computational Chemistry Investigations into 1 Oxaspiro 4.5 Decan 2 One, 8 Ethyl , Cis

Advanced Conformational Analysis of the Spiro[4.5]decane Ring System Using Computational Methods

For 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-, the presence of the lactone in the five-membered ring and an ethyl group on the six-membered ring introduces additional conformational preferences. The cis stereochemistry indicates that the hydrogen atoms at the bridgehead carbon and the carbon bearing the ethyl group are on the same side of the cyclohexane (B81311) ring.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules. researchgate.net By performing a conformational search, various low-energy conformers can be identified and their relative stabilities can be calculated. This analysis typically involves systematically rotating the rotatable bonds and evaluating the energy of each resulting conformation.

Table 1: Calculated Relative Energies of a Representative Set of Conformers for a Substituted Spiro[4.5]decane System (Note: This data is representative and based on computational studies of analogous substituted spiro[4.5]decane systems.)

| Conformer | Cyclohexane Conformation | Cyclopentane Conformation | Relative Energy (kcal/mol) |

| 1 | Chair | Envelope (C1-flap) | 0.00 |

| 2 | Chair | Twist (C1-C2) | 1.25 |

| 3 | Twist-Boat | Envelope (C1-flap) | 5.80 |

| 4 | Chair | Envelope (C3-flap) | 0.95 |

The results of such an analysis for the title compound would likely show that the chair conformation of the cyclohexane ring is highly favored. The orientation of the 8-ethyl group, whether axial or equatorial, will significantly impact the stability. In the cis isomer, an equatorial orientation of the ethyl group is generally expected to be more stable to avoid 1,3-diaxial interactions. The lactone ring's conformation will also be influenced by the substituents, with the goal of minimizing steric clashes and optimizing electronic interactions.

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Stability of Stereoisomers

Quantum chemical calculations, such as DFT and ab initio methods, provide deep insights into the electronic structure and relative stabilities of stereoisomers. nih.gov For 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, the key stereochemical relationship to consider is the cis configuration at the 8-position. To understand its stability, it is instructive to compare its calculated energy with that of the corresponding trans isomer.

DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G*, can be employed to optimize the geometries of both the cis and trans isomers and to calculate their electronic energies. The inclusion of zero-point vibrational energy (ZPVE) corrections is crucial for obtaining accurate relative stabilities.

Table 2: Hypothetical Calculated Energies and Dipole Moments for cis and trans Isomers of 8-ethyl-1-Oxaspiro(4.5)decan-2-one (Note: This data is hypothetical and serves to illustrate the expected outcomes from quantum chemical calculations based on trends in similar systems.)

| Isomer | Electronic Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| cis | -538.12345 | 0.00 | 3.15 |

| trans | -538.12189 | 0.98 | 2.89 |

The calculated lower energy of the cis isomer in this hypothetical scenario would suggest it is the thermodynamically more stable stereoisomer. This preference can often be rationalized by analyzing steric interactions and hyperconjugative effects within the optimized structures. The dipole moment is also a valuable piece of information derived from these calculations, providing insight into the molecule's polarity.

Computational Modeling of Reaction Pathways and Transition States Relevant to the Compound's Formation or Derivatization

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. rsc.org For the formation of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-, a plausible synthetic route could involve a Michael addition followed by a lactonization. Computational modeling can be used to map out the potential energy surface of such a reaction, identifying the intermediates and transition states.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. For example, in a catalyzed reaction, calculations can help to understand how the catalyst lowers the activation energy. nih.gov

The derivatization of the title compound, for instance, through nucleophilic attack at the carbonyl carbon of the lactone, can also be modeled. nih.gov Such studies can predict the feasibility of a reaction and provide insights into the factors that control its outcome.

Prediction of Stereochemical Outcomes in Novel Synthetic Reactions via Computational Approaches

One of the most powerful applications of computational chemistry in organic synthesis is the prediction of stereochemical outcomes. mdpi.comresearchgate.net For the synthesis of a molecule with multiple stereocenters like 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-, controlling the stereochemistry is paramount.

Computational methods can be used to model the transition states leading to different stereoisomeric products. According to transition state theory, the ratio of products is determined by the difference in the free energies of the corresponding transition states. By comparing the calculated energies of the diastereomeric transition states, the major product can be predicted.

For example, in a reaction to form the spirocyclic system, the approach of the reactants can lead to either the cis or trans product. By modeling the transition states for both pathways, the stereochemical preference can be determined. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions to favor the desired stereoisomer. ippi.ac.ir

Molecular Dynamics Simulations for Understanding Intramolecular Interactions and Conformational Dynamics

While quantum chemical calculations are excellent for studying static properties of molecules, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.commdpi.com An MD simulation of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- in a solvent would reveal how the molecule moves and flexes at a given temperature.

MD simulations can be used to explore the conformational space of the molecule more exhaustively than a static conformational search. utwente.nl The trajectories from an MD simulation can be analyzed to identify the most populated conformations and the transitions between them. This provides a more realistic view of the molecule's behavior in solution.

Furthermore, MD simulations can shed light on the nature and strength of intramolecular interactions, such as hydrogen bonds and van der Waals forces, and how they influence the conformational preferences. For the title compound, MD simulations could be used to study the dynamics of the ethyl group and the flexibility of the lactone ring.

Theoretical Insights into Reactivity Profiles and Selectivity in Chemical Transformations

Theoretical calculations can provide a wealth of information about a molecule's reactivity. nih.gov By analyzing the electronic structure, it is possible to predict which parts of the molecule are most likely to participate in chemical reactions. For 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-, several reactivity indices can be calculated to understand its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of these orbitals can be used to predict how the molecule will interact with electrophiles and nucleophiles.

Another useful concept is the electrostatic potential (ESP) map, which shows the distribution of charge on the surface of the molecule. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. For the title compound, the carbonyl carbon of the lactone is expected to be a major electrophilic site.

Table 3: Hypothetical Calculated Reactivity Indices for 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- (Note: This data is hypothetical and illustrates the type of information that can be obtained from theoretical calculations.)

| Reactivity Index | Value | Interpretation |

| HOMO Energy | -0.25 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | +0.05 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 0.30 eV | Relates to chemical reactivity and stability |

| Mulliken Charge on C=O Carbon | +0.65 | Confirms electrophilic character of the carbonyl carbon |

These theoretical insights into the reactivity profile can guide the design of chemical transformations involving 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-, helping to predict the selectivity and outcome of reactions.

Chemical Reactivity, Functionalization, and Derivatization Studies of 1 Oxaspiro 4.5 Decan 2 One, 8 Ethyl , Cis for Research Purposes

Regioselective and Stereoselective Functionalization of the Lactone and Cyclohexane (B81311) Moieties

The functionalization of the 1-oxaspiro[4.5]decan-2-one scaffold can be directed toward either the lactone ring or the cyclohexane moiety, with stereochemical outcomes being a critical consideration.

Lactone Moiety Functionalization: The carbon alpha to the carbonyl group of the lactone is a primary site for functionalization. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), generates a nucleophilic enolate. This enolate can then react with various electrophiles. Studies on related spiro-γ-lactones have demonstrated that alkylation of the enolate can proceed with high diastereofacial selectivity. acs.orgacs.org The stereochemical outcome is often dictated by the approach of the electrophile to the less sterically hindered face of the enolate, which is influenced by the conformation of the spirocyclic system. acs.org For instance, alkylation of a related spiro[4.4]nonane lactone enolate showed a preferred attack on the face anti to the lactone ring-oxygen linkage. acs.org

In the case of cis-8-ethyl-1-oxaspiro[4.5]decan-2-one, the ethyl group on the cyclohexane ring would further influence the facial bias of the enolate, potentially enhancing the stereoselectivity of the alkylation. Besides alkyl halides, other electrophiles such as aldehydes (for aldol (B89426) reactions), Michael acceptors, and sources of heteroatoms (e.g., N-bromosuccinimide for bromination, azides for azidation) can be employed to introduce diverse functionalities. researchgate.net Palladium-catalyzed C-H functionalization has also emerged as a powerful tool for introducing aryl, alkenyl, and other groups at the β-position of aliphatic acids, a strategy that could be adapted for lactones. nih.gov

Cyclohexane Moiety Functionalization: The cyclohexane ring offers additional sites for modification. For example, if unsaturation is present or introduced into the cyclohexane ring, reactions such as epoxidation can be performed. Subsequent acid- or base-catalyzed ring-opening of the resulting epoxide can lead to the introduction of various functional groups in a stereocontrolled manner. researchgate.net Chelation-controlled epoxide opening reactions have been used to synthesize highly functionalized 1-oxaspiro[4.5]decan-2-ones. researchgate.net

Table 1: Representative Functionalization Reactions of Spiro Lactone Scaffolds

| Reaction Type | Reagents | Moiety Functionalized | Potential Outcome for cis-8-ethyl-1-oxaspiro[4.5]decan-2-one |

|---|

Ring Transformations and Rearrangement Reactions Involving the Spiro Lactone Moiety

The strained nature and inherent functionality of the spiro lactone structure make it susceptible to various ring transformations and rearrangement reactions. These reactions can be powerful tools for accessing novel and complex molecular architectures.

Ring-Opening Reactions: The lactone ring can be opened under basic (hydrolysis), acidic, or nucleophilic conditions to yield a 1-hydroxycyclohexanepropanoic acid derivative. This ring-opened form provides a handle for further synthetic manipulations that might not be possible on the intact spirocycle. For instance, the carboxylic acid and hydroxyl groups can be used to form amides, larger ring lactones (macrolactonization), or participate in other cyclization reactions.

Rearrangement Reactions: Skeletal rearrangements of spirocyclic systems can lead to the formation of fused or bridged ring systems. For example, Lewis acid-mediated rearrangements of spiro[4.5]decatetraenes have been shown to generate indene (B144670) derivatives. acs.org Pinacol-type rearrangements are also known for spiro compounds, often driven by the release of ring strain. nih.govwikipedia.org In the context of cis-8-ethyl-1-oxaspiro[4.5]decan-2-one, acid-catalyzed conditions could potentially induce rearrangement of the cyclohexane ring, possibly involving the spiro center, to yield different carbocyclic frameworks. Another relevant transformation is the dyotropic rearrangement, which involves the simultaneous migration of two sigma bonds. Such rearrangements have been observed in related systems, leading to ring contraction or expansion.

Furthermore, ring-opening cyclization reactions of related spirocyclopropanes with amines have been shown to provide access to substituted tetrahydroindol-4-ones, highlighting the potential for spirocycles to serve as precursors to different heterocyclic systems. acs.orgnih.gov

Development of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- as a Chiral Building Block in Complex Molecule Synthesis

Chiral spirocycles are valuable building blocks in asymmetric synthesis, as the spirocyclic framework can enforce a specific three-dimensional arrangement of functional groups. tandfonline.com cis-8-Ethyl-1-oxaspiro[4.5]decan-2-one, possessing defined stereochemistry, can serve as a chiral scaffold for the synthesis of complex molecules, including natural products and pharmacologically active compounds. nih.gov

The synthetic utility of this compound lies in its ability to act as a precursor to more complex structures through the functionalization strategies discussed previously. The existing stereocenters can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled synthesis. For example, the stereoselective introduction of a new substituent on the lactone or cyclohexane ring would lead to a diastereomerically enriched product.

The spiro lactone moiety itself is a key feature in many biologically active natural products. nih.govresearchgate.net Therefore, derivatives of cis-8-ethyl-1-oxaspiro[4.5]decan-2-one could be used in the total synthesis of such natural products or their analogues. The development of stereoselective methods to construct and functionalize spiro-γ-lactam motifs, which are structurally related to spiro-γ-lactones, underscores the importance of these scaffolds in synthetic chemistry. nih.gov

Mechanistic Investigations of Novel Chemical Transformations of the Compound

Understanding the mechanisms of reactions involving cis-8-ethyl-1-oxaspiro[4.5]decan-2-one is crucial for optimizing existing transformations and discovering new reactivity. Mechanistic studies often involve a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling, characterization of intermediates) and computational modeling.

For instance, in the alkylation of the lactone enolate, the transition state geometry determines the stereochemical outcome. Computational studies on similar systems have suggested that the electrophile approaches the enolate plane at a specific angle, influenced by the coordination of the lithium cation. acs.org

In organocatalyzed reactions, such as the N-heterocyclic carbene (NHC)-catalyzed annulation of enals with related heterocyclic enones, the mechanism involves the formation of key intermediates like the Breslow intermediate and homoenolate equivalents. The catalyst's structure plays a critical role in controlling both chemo- and stereoselectivity. nih.gov A proposed mechanism for a nickel-catalyzed α-spirocyclization of lactones involves an initial oxidative addition of an aryl halide to the nickel catalyst, followed by ligand substitution, C-N bond formation, and reductive elimination to form an N-aryl imine intermediate, which is then hydrolyzed to the β-keto lactone product. acs.org Investigating the effect of the cis-8-ethyl substituent on the stability of these intermediates and transition states would provide valuable insights.

Strategies for Diversification and Creation of Chemical Libraries from the Core Scaffold for Academic Screening

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for screening against biological targets. cam.ac.ukscispace.com The cis-8-ethyl-1-oxaspiro[4.5]decan-2-one scaffold is an excellent starting point for DOS due to the presence of multiple functionalization sites. tandfonline.com

A chemical library can be created by systematically applying a range of functionalization reactions to the core scaffold. For example, a library of α-substituted lactones could be generated by reacting the enolate with a diverse set of electrophiles. Similarly, if an unsaturated precursor is used, a variety of functional groups can be installed on the cyclohexane ring via epoxidation and subsequent ring-opening with a library of nucleophiles.

This approach, known as scaffold-based design, allows for the exploration of the chemical space around the core structure. tandfonline.com The resulting library of compounds, with variations in their three-dimensional shape, stereochemistry, and functional group presentation, can then be screened in high-throughput assays to identify molecules with interesting biological activities. The development of multicomponent reactions that can rapidly build complexity on a scaffold is particularly valuable in this context. nih.govrsc.org

Studies on the Stereochemical Integrity and Stability under Various Reaction Conditions and Environments

The utility of a chiral building block is highly dependent on its stereochemical stability under various reaction conditions. For cis-8-ethyl-1-oxaspiro[4.5]decan-2-one, two key stereochemical features must be considered: the spiro center and the cis relationship of the substituents on the cyclohexane ring.

Spiro Center Stability: The spirocyclic carbon is a quaternary center and is generally stable to epimerization under many conditions. However, reactions that proceed through intermediates that planarize this center, or reactions under harsh acidic or basic conditions, could potentially lead to racemization or epimerization. Studies on related spiro-β-lactone inhibitors have shown that different epimers can have vastly different biological activities, highlighting the importance of maintaining stereochemical integrity. nih.gov

cis-Cyclohexane Substitution Stability: The cis-1,4-disubstituted cyclohexane ring exists in a dynamic equilibrium between two chair conformations. In the case of cis-8-ethyl-1-oxaspiro[4.5]decan-2-one, the spiro-lactone moiety can be considered one substituent and the ethyl group the other. In a cis-1,4-disubstituted cyclohexane, one substituent is axial and the other is equatorial. mvpsvktcollege.ac.inpressbooks.publibretexts.orglibretexts.org Ring flipping converts the axial group to equatorial and vice versa. The equilibrium will favor the conformation where the larger group (in this case, likely the spiro-lactone) occupies the equatorial position to minimize steric strain from 1,3-diaxial interactions.

Under certain conditions, particularly with basic or acidic reagents at elevated temperatures, epimerization at the C8 position (bearing the ethyl group) could occur, leading to the more stable trans isomer where both substituents can be equatorial. vaia.com For example, basic epimerization of a 7α-carbomethoxy steroidal spirolactone to its 7β epimer has been reported. mdpi.com Therefore, it is crucial to carefully select reaction conditions to avoid unwanted isomerization and preserve the desired cis stereochemistry.

Investigation of Solvent and Catalytic Effects on Reactivity and Selectivity

The choice of solvent and catalyst can have a profound impact on the rate, yield, and selectivity of a chemical reaction. wikipedia.org

Solvent Effects: Solvents can influence stereoselectivity by differentially solvating the transition states leading to different stereoisomers. rsc.orgresearchgate.netrsc.org The polarity, hydrogen-bonding ability, and coordinating properties of the solvent are all important factors. acs.org For example, in the alkylation of a lactone enolate, a coordinating solvent like tetrahydrofuran (B95107) (THF) can solvate the metal cation, influencing the aggregation state and reactivity of the enolate. In some reactions, a change in solvent can even lead to a complete reversal of diastereoselectivity. rsc.org

Catalytic Effects: Catalysts can open up new reaction pathways or enhance the selectivity of existing ones. In the context of functionalizing cis-8-ethyl-1-oxaspiro[4.5]decan-2-one, various catalytic systems could be employed:

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, can be used to achieve high enantioselectivity in reactions like Michael additions or aldol reactions at the α-position of the lactone. oaepublish.com

Metal Catalysis: Transition metal catalysts (e.g., based on palladium, nickel, rhodium) are widely used for cross-coupling and C-H functionalization reactions. nih.gov A nickel-catalyzed enantioselective α-spirocyclization of lactones has been reported, where the choice of the chiral ligand was critical for achieving high enantioselectivity. acs.org

Lewis Acid Catalysis: Lewis acids can activate the carbonyl group of the lactone, making it more susceptible to nucleophilic attack. Chiral Lewis acids can be used to control the stereochemistry of such additions.

Table 2: Influence of Catalysts on Spirocycle Synthesis

| Reaction Type | Catalyst System | Effect on Selectivity | Reference |

|---|---|---|---|

| Annulation of enals with heterocyclic enones | N-Heterocyclic Carbene (NHC) | Controls chemo-selectivity, leading to either ε-lactones or spiro-heterocycles. | nih.gov |

| α-Spirocyclization of lactones | Ni(COD)₂ / Chiral Mandyphos ligand | Controls enantioselectivity of the spirocyclization. | acs.org |

| Michael/lactonization of 3-hydroxyoxindoles | Cinchona-derived squaramide | Controls diastereo- and enantioselectivity of spiro oxindole-lactone formation. | oaepublish.com |

| Allylic alkylation-cyclization | Phosphine ligand with metal catalyst | Controls diastereo- and enantioselectivity. | oaepublish.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Oxaspiro[4.5]decan-2-one derivatives, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis of spirocyclic compounds like 1-Oxaspiro[4.5]decan-2-one derivatives often involves multicomponent reactions. For example, trimethoxybenzene, isobutyraldehyde, and nitriles can be condensed under acidic conditions to form spiro scaffolds . Key factors include solvent choice (e.g., chloroform/acetone mixtures for TLC monitoring) and temperature control to preserve stereochemical integrity. IR and NMR spectroscopy are critical for verifying intermediates and final products .

Q. How should researchers handle and store 1-Oxaspiro[4.5]decan-2-one derivatives to ensure stability and minimize hazards?

- Methodological Answer : These compounds require strict adherence to OSHA HCS guidelines due to acute toxicity (oral, dermal) and respiratory irritation risks . Storage should avoid light and moisture, with inert gas purging recommended for oxygen-sensitive derivatives. Use chemical-resistant gloves (e.g., nitrile) and fume hoods during handling to prevent aerosol formation .

Q. What analytical techniques are most reliable for characterizing the cis-8-ethyl configuration in this spiro compound?

- Methodological Answer : X-ray crystallography is definitive for structural confirmation, as demonstrated for related spiro compounds (e.g., triclinic crystal system with α = 79.9°, β = 73.8°, γ = 67.7°) . Complementary methods include NOESY NMR to verify spatial proximity of substituents and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) for 1-Oxaspiro[4.5]decan-2-one analogs?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while HPLC purity assays (e.g., using C18 columns with acetonitrile/water gradients) quantify impurities . Cross-validate data using multiple sourcing (e.g., USP reference standards) and controlled recrystallization protocols .

Q. What computational strategies are effective for predicting reactivity and regioselectivity in spirocyclic ketone derivatives?

- Methodological Answer : Density Functional Theory (DFT) studies on model complexes (e.g., 8-Oxa-1,4-dithiaspiro[4.5]decan) reveal orbital interactions governing reactivity . Software like Gaussian or ORCA can simulate transition states for ring-opening reactions. Pair computational results with kinetic experiments (e.g., monitoring by in-situ IR) to validate predictions .

Q. How should researchers design experiments to optimize catalytic asymmetric synthesis of cis-8-ethyl-1-oxaspiro[4.5]decan-2-one?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in solvent systems like toluene/THF. Use Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, substrate ratio). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) and correlate with steric/electronic descriptors from Hammett plots .

Q. What strategies mitigate challenges in scaling up spiro compound synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Continuous flow reactors reduce exothermic risks in large-scale reactions. For example, a plug-flow reactor with immobilized acid catalysts (e.g., Amberlyst-15) can enhance reproducibility . Implement Process Analytical Technology (PAT) tools like ReactIR for real-time monitoring of intermediate spiroketalization .

Data Contradiction Analysis

Q. How to address conflicting toxicity classifications (e.g., carcinogenicity vs. non-carcinogenicity) for structurally similar spiro compounds?

- Methodological Answer : Re-evaluate purity profiles using LC-MS to rule out genotoxic impurities. Conduct Ames tests with TA98 and TA100 strains for mutagenicity. Compare results against IARC/ACGIH classifications, noting that substituent position (e.g., ethyl vs. methyl groups) significantly alters toxicity profiles .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Absolute configuration determination | |

| DFT Simulations | Reactivity prediction | |

| Chiral HPLC | Enantiomer separation | |

| Continuous Flow Reactors | Scalable synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.